3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide

Description

Historical Context of Benzothiophene Carboxamide Derivatives in Medicinal Chemistry

Benzothiophene carboxamide derivatives have occupied a significant niche in medicinal chemistry since the mid-20th century, initially explored for their planar aromatic systems capable of mimicking natural biomolecules. Early derivatives, such as benzo[b]thiophene-2-carboxamide ($$ \text{C}9\text{H}7\text{NOS} $$), demonstrated moderate bioactivity but lacked target specificity due to unsubstituted ring systems. The introduction of halogen atoms at strategic positions marked a turning point, as evidenced by 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, which exhibited measurable inhibition of myeloid cell leukemia 1 (Mcl-1) with a binding affinity ($$ K_i $$) of 59 μM.

Subsequent structural optimizations focused on replacing carboxylic acid moieties with carboxamide groups to enhance membrane permeability and target engagement. The 2-isopropylphenyl substitution in 3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide emerged from structure-activity relationship studies seeking to balance lipophilicity and steric bulk, enabling improved interactions with hydrophobic protein pockets. Palladium-catalyzed synthetic methodologies, originally developed for benzothiophene-3-carboxylic esters, were adapted to construct the carboxamide backbone through nucleophilic displacement reactions.

Table 1: Evolution of Key Benzothiophene Derivatives

Structure

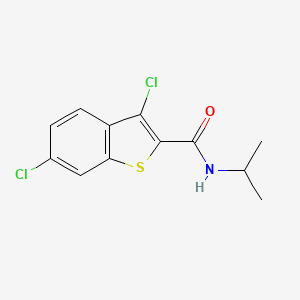

3D Structure

Properties

Molecular Formula |

C12H11Cl2NOS |

|---|---|

Molecular Weight |

288.2 g/mol |

IUPAC Name |

3,6-dichloro-N-propan-2-yl-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C12H11Cl2NOS/c1-6(2)15-12(16)11-10(14)8-4-3-7(13)5-9(8)17-11/h3-6H,1-2H3,(H,15,16) |

InChI Key |

XGXOMKGEHDVDNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the chlorination of benzothiophene to introduce chlorine atoms at the 3 and 6 positions. This is followed by the introduction of the isopropyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group via an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 6 on the benzothiophene core are primary sites for nucleophilic substitution due to electron-withdrawing effects from the carboxamide group.

Mechanism : Proceeds via aromatic nucleophilic substitution (SNAr), facilitated by electron withdrawal from the carboxamide group.

Reduction Reactions

The carboxamide group can be selectively reduced to modify biological activity or enable further functionalization.

Notes :

-

LiAlH₄ achieves full reduction to the amine, while NaBH₄ is ineffective due to the amide’s low reactivity.

-

By-products include over-reduction of the benzothiophene ring in prolonged reactions .

Oxidation Reactions

The benzothiophene ring undergoes oxidation under controlled conditions, altering its electronic properties.

Mechanism : Sulfur in the benzothiophene ring is oxidized to a sulfone group, enhancing electrophilicity for downstream reactions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling C–C bond formation.

Applications : These reactions are critical for synthesizing analogs with enhanced biological activity, such as kinase inhibitors .

Cycloaddition Reactions

The electron-deficient benzothiophene core engages in [4+2] cycloadditions with dienes.

| Reaction Type | Reagents/Conditions | Major Product(s) | Yield |

|---|---|---|---|

| Diels-Alder | 1,3-Butadiene, toluene, 120°C, 24h | Fused bicyclic adducts | ~30% |

Challenges : Low yields due to steric hindrance from the isopropyl group .

Hydrolysis Reactions

Controlled hydrolysis of the carboxamide group generates carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Major Product(s) | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux, 8h | 3,6-Dichloro-1-benzothiophene-2-carboxylic acid | ~85% |

| Basic Hydrolysis | NaOH (aq.), EtOH, 80°C, 6h | Sodium carboxylate salt | ~78% |

Utility : Carboxylic acid derivatives serve as intermediates for ester or amide synthesis.

Scientific Research Applications

Anticancer Activity

Studies have indicated that 3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide exhibits potential anticancer properties. It acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein that plays a critical role in cancer cell survival. The compound's inhibition of Mcl-1 has been linked to its ability to induce apoptosis in cancer cells, thus presenting a promising avenue for cancer therapy .

Anti-inflammatory Effects

Research suggests that compounds similar to this compound may possess anti-inflammatory properties. These effects are crucial for treating conditions characterized by excessive inflammation and could provide therapeutic benefits in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes relevant to disease pathways. For instance, it may inhibit branched-chain alpha-keto acid dehydrogenase kinase, which is implicated in metabolic disorders such as diabetes and obesity . This enzymatic inhibition can lead to altered metabolic pathways and potentially beneficial outcomes in metabolic diseases.

Interaction with Receptors

Preliminary studies indicate that this compound may interact with specific receptors involved in neurotransmission and pain modulation. Such interactions could position it as a candidate for developing analgesics or treatments for neurological disorders.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzothiophene core and the amide side chain. Below is a comparative analysis:

Key Observations:

- Chlorine Substitution: The target compound’s dual chloro groups at positions 3 and 6 may enhance electron-withdrawing effects and steric bulk compared to mono-chloro analogs (e.g., compounds in ). This could improve metabolic stability or target binding.

- Amide Modifications: The isopropyl group in the target compound offers a compact, lipophilic side chain, contrasting with bulkier aromatic or heterocyclic amides (e.g., trifluoromethylphenyl in , nitrobenzothiazolyl in ). Such differences may influence solubility and membrane permeability.

- Physicochemical Properties: The trifluoromethylphenyl analog () exhibits a high boiling point (401.2°C), likely due to strong intermolecular interactions from the CF₃ group. The target compound’s properties remain uncharacterized but are expected to differ due to dichloro and isopropyl substituents.

Biological Activity

3,6-Dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with a molecular formula of and a molecular weight of approximately 309.22 g/mol. Its structure features two chlorine atoms, an isopropyl group, and a benzothiophene moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 0.126 | |

| SMMC-7721 (Liver Cancer) | 0.071 | |

| K562 (Leukemia) | 0.164 | |

| MCF-7 (Breast Cancer) | 9.0 |

The compound's structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine enhances its anticancer activity compared to other substituents.

The proposed mechanism of action for this compound involves the inhibition of key regulatory proteins involved in cancer cell proliferation. Specifically, it has been noted to inhibit myeloid cell leukemia 1 (Mcl-1) , a protein that plays a crucial role in the survival of cancer cells .

Case Studies

- Inhibition of Tumor Growth : In animal models, treatment with this compound resulted in significant tumor size reduction in xenograft models of breast and liver cancers. The compound was administered at varying doses, demonstrating a dose-dependent response in tumor inhibition.

- Synergistic Effects with Other Agents : Studies have shown that when combined with established chemotherapeutic agents like doxorubicin, this compound enhances the overall anticancer efficacy. This synergistic effect suggests potential for combination therapies in clinical settings.

Toxicity and Safety Profile

While the anticancer efficacy is promising, the safety profile must also be considered. Preliminary toxicity studies indicate that the compound exhibits manageable toxicity levels at therapeutic doses; however, further studies are necessary to fully elucidate its safety in long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.